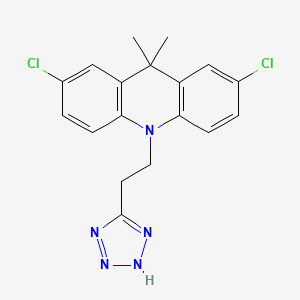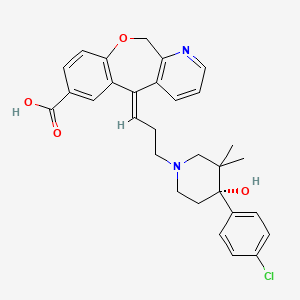
m-PEG4-Azide
Descripción general
Descripción
m-PEG4-Azide is a chemical compound with the molecular formula C9H19N3O4 and a molecular weight of 233.27 g/mol . It is also known by other names such as O-(2-Azidoethyl)-O’-methyltriethylene glycol and mPEG4-Azide . This compound is a colorless to light yellow or light orange clear liquid at room temperature .
Mecanismo De Acción
Target of Action
The primary targets of m-PEG4-Azide are molecules containing alkyne, BCN, or DBCO groups . The azide group in this compound is reactive and can form a covalent bond with these groups through a process known as Click Chemistry .
Mode of Action
This compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions result in the formation of a stable triazole linkage between the this compound and the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules it is conjugated with. It is known that this compound is used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Pharmacokinetics
As a peg reagent, this compound is likely to improve the water solubility and reduce the immunogenicity of the target molecule .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate the conjugation of target molecules. This conjugation can lead to the degradation of target proteins when this compound is used in the synthesis of PROTACs .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the reaction chemistry of this compound occurs effectively in simple buffer conditions and requires no accessory reagents such as copper or reducing agents . Additionally, the storage condition for this compound is typically at -20°C .
Análisis Bioquímico
Biochemical Properties
m-PEG4-Azide plays a significant role in biochemical reactions. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is a type of click chemistry, which is a term used to describe reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its azide group, which can react with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction allows for the covalent attachment of this compound to other molecules, enabling precise and controlled modifications of biomolecules, nanoparticles, and surfaces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
m-PEG4-Azide can be synthesized through azidation reactions. One common method involves the reaction of triethylene glycol derivatives with azide sources under controlled conditions . The reaction typically requires a suitable solvent and a catalyst to facilitate the azidation process . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield . The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG4-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Click Chemistry: The compound is commonly used in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Copper(I) catalysts are often used in click chemistry reactions to facilitate the cycloaddition process.
Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used in these reactions.
Major Products
Aplicaciones Científicas De Investigación
m-PEG4-Azide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
O-(2-Azidoethyl)-O’-methyltriethylene Glycol: This compound is structurally similar to m-PEG4-Azide and shares similar chemical properties.
mPEG4-Azide: Another similar compound, mPEG4-Azide, is used in similar applications, particularly in click chemistry and bioconjugation.
Uniqueness
What sets this compound apart from other similar compounds is its high purity and stability under various reaction conditions . Its versatility in different chemical reactions and applications makes it a valuable reagent in both research and industrial settings .
Propiedades
IUPAC Name |
1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOZZVDSANUDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679821 | |
| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606130-90-9 | |
| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)-O'-methyl-triethylene glycole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-aminopropan-2-yl)-N-[(2R)-7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide;dihydrochloride](/img/structure/B609181.png)
![1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea](/img/structure/B609184.png)


![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)

